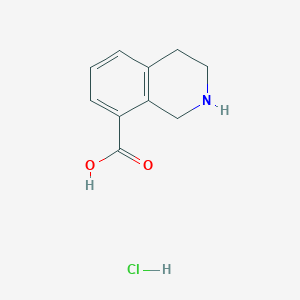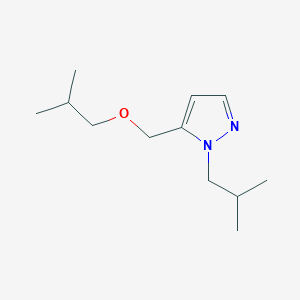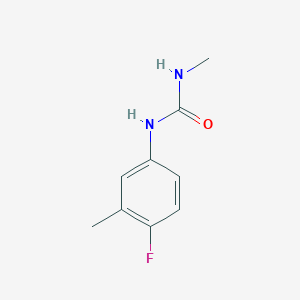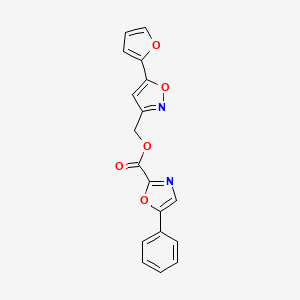![molecular formula C9H13F2NO2 B2695863 1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2308314-24-9](/img/structure/B2695863.png)
1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one , also known by its IUPAC name N-(2,2-difluoroethyl)-3-morpholinopropan-1-amine dihydrochloride , is a chemical compound with the molecular formula C₉H₁₈F₂N₂O . It has a molecular weight of 281.17 g/mol . The compound is available as a dihydrochloride salt .
Synthesis Analysis
The synthetic route for this compound involves the reaction of 2,2-difluoroethylamine with 3-(morpholin-4-yl)propylamine . The resulting product is then subjected to further chemical transformations to yield the final compound. Detailed synthetic procedures and optimization conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a morpholine ring attached to a prop-2-en-1-one moiety. The 2,2-difluoroethyl group is also present, contributing to the compound’s overall structure. For a visual representation, refer to the relevant literature or computational studies .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Investigating its reactivity with different functional groups and reagents will provide insights into its synthetic versatility and potential applications .
Physical And Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one depends on its intended use. Further studies are needed to elucidate its biological targets, binding interactions, and potential therapeutic effects. Researchers should explore its pharmacological properties and cellular pathways .
properties
IUPAC Name |
1-[3-(2,2-difluoroethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c1-2-9(13)12-3-4-14-6-7(12)5-8(10)11/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPXQJDKRSUPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)



![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)
